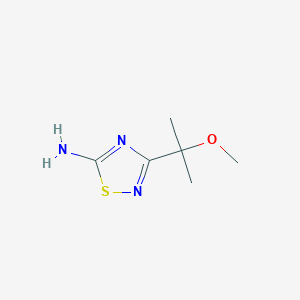

![molecular formula C11H13BrN2O2S2 B1470153 3-アリル-6-(メチルスルホニル)ベンゾ[d]チアゾール-2(3H)-イミン臭化水素酸塩 CAS No. 1820590-82-6](/img/structure/B1470153.png)

3-アリル-6-(メチルスルホニル)ベンゾ[d]チアゾール-2(3H)-イミン臭化水素酸塩

説明

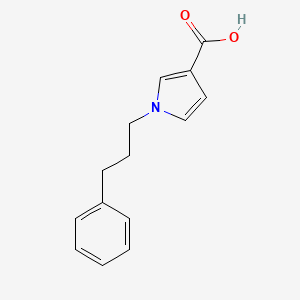

“3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the molecular formula C25H23N3O5S3 . It is a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole core is substituted at the 3-position with an allyl group and at the 6-position with a methylsulfonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 758.4±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . It also has a molar refractivity of 146.1±0.5 cm3, a polar surface area of 146 Å2, and a molar volume of 396.5±7.0 cm3 .

科学的研究の応用

医薬品化学:抗うつ薬および抗けいれん薬効果

この化合物は、ベンゾ[d]チアゾール誘導体の一部として、その抗うつ作用と抗けいれん作用の可能性について調査されています。 研究によると、特定の誘導体は、強制水泳試験における不動時間の有意な減少を示し、抗うつ作用を示唆し、最大電気ショック発作試験で抗けいれん作用を示すことが示されています .

生化学研究:抗増殖特性

生化学研究では、ベンゾ[d]チアゾール骨格は、さまざまなヒト癌細胞株に対する抗増殖特性を持つ誘導体を設計するために利用されてきました。 これは、このような化合物が新しい抗癌剤の開発における可能性を示唆しています .

環境科学:微生物代謝産物分析

ベンゾ[d]チアゾールの誘導体は、南極由来の真菌の発酵液から単離されており、微生物代謝産物とその独自の分子生物学的メカニズムの研究における化合物の関連性を示しています .

材料科学:温度制御合成

この化合物のフレームワークは、材料科学において温度制御合成プロセスに適用されてきました。 これには、特定の特性を持つ高度な材料の作成に不可欠な分子間環化による新規材料の開発が含まれます .

産業用途:炭酸脱水酵素阻害活性

産業用途では、ベンゾ[d]チアゾール誘導体は、炭酸脱水酵素阻害活性を示すように合成されています。 この活性は、呼吸、ガス交換、pH調節などのさまざまな生理学的プロセスにおいて重要であり、産業用酵素用途に利用できます .

作用機序

The mechanism of action of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is not yet fully understood. However, it is believed that it works by binding to certain proteins and enzymes in the body, which can affect the biochemical and physiological processes of the body. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is thought to interact with certain receptors in the body, which can further affect the biochemical and physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide are not yet fully understood. However, some studies have suggested that 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide may have anti-inflammatory and anti-oxidant properties, as well as potential applications in the treatment of certain diseases. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide has been shown to have a positive effect on the immune system, as well as potential applications in the treatment of cancer.

実験室実験の利点と制限

The advantages of using 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide in lab experiments include its low cost and the fact that it is relatively easy to synthesize. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is a stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to using 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide in lab experiments. For example, it is not yet known how 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide affects the body, so its effects on humans are still unknown. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is not yet approved for use in humans, so it should not be used in experiments involving humans.

将来の方向性

There are a variety of potential future directions for research involving 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide. For example, more research is needed to better understand the biochemical and physiological effects of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide, as well as its potential applications in the treatment of certain diseases. Additionally, more research is needed to better understand the mechanism of action of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide and its potential interactions with other compounds. Finally, further research is needed to explore the potential applications of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide in the development of novel drugs.

特性

IUPAC Name |

6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2.BrH/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRSFLCJJHLBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)

![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)

![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)